3-Hexylmagnesium bromide

Catalog No.
S1924494
CAS No.
68941-76-4
M.F
C6H13BrMg
M. Wt
189.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexylmagnesium bromide

CAS Number

68941-76-4

Product Name

3-Hexylmagnesium bromide

IUPAC Name

magnesium;hexane;bromide

Molecular Formula

C6H13BrMg

Molecular Weight

189.38 g/mol

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CYPLKVAUUZBVIC-UHFFFAOYSA-M

SMILES

CCC[CH-]CC.[Mg+2].[Br-]

Canonical SMILES

CCC[CH-]CC.[Mg+2].[Br-]

Synthesis of Complex Molecules:

  • HMgBr acts as a nucleophilic carbon source due to the presence of a magnesium-carbon bond. This reactivity allows it to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is fundamental in organic synthesis for creating complex organic molecules with desired functionalities ().

Preparation of Alcohols:

  • When HMgBr reacts with water or a protic solvent (a solvent that can donate a proton), it undergoes hydrolysis to form a primary alcohol. The original alkyl chain length of HMgBr determines the final alcohol's carbon skeleton length ().

Functionalization of Alkenes and Alkynes:

  • HMgBr can add across unsaturated carbon-carbon bonds present in alkenes and alkynes. This reaction allows for the introduction of new functional groups onto these molecules, providing a route for the controlled modification of organic structures ().

Limitations:

  • HMgBr is a strong base and reacts readily with water and air. This necessitates handling under inert atmosphere (an environment free of reactive gases) and anhydrous conditions (free of water) to avoid unwanted side reactions.
  • It is also a flammable compound and requires appropriate safety precautions during handling and storage.

3-Hexylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents, characterized by the formula C6H13MgBr\text{C}_6\text{H}_{13}\text{MgBr}. It consists of a hexyl group (C6H13\text{C}_6\text{H}_{13}) bonded to magnesium, which is further bonded to a bromine atom. Grignard reagents are notable for their reactivity, particularly in nucleophilic addition reactions with electrophiles, making them valuable in organic synthesis.

Typical of Grignard reagents, including:

  • Nucleophilic Addition to Carbonyl Compounds: It reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example:
    RCHO+R MgBrRCH OH R +MgBrOH\text{RCHO}+\text{R MgBr}\rightarrow \text{RCH OH R }+\text{MgBrOH}
  • Formation of Alcohols: When reacting with esters, it yields tertiary alcohols:
    RCOOR +2R MgBrR R C OH R +MgBrOOR \text{RCOOR }+2\text{R MgBr}\rightarrow \text{R R C OH R }+\text{MgBrOOR }
  • Transmetallation Reactions: 3-Hexylmagnesium bromide can undergo transmetallation with metal halides to form new organometallic compounds.
  • Coupling Reactions: In the presence of metal catalysts, it can participate in coupling reactions with organic halides to form larger carbon frameworks.

3-Hexylmagnesium bromide is synthesized through the reaction of hexyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The general procedure involves:

  • Preparation of the Reaction Mixture: A solution of hexyl bromide is added to magnesium turnings in an inert atmosphere (e.g., argon) to prevent moisture interference.
  • Stirring and Heating: The mixture is stirred and gently heated until the reaction occurs, indicated by the formation of a cloudy solution.
  • Isolation: The resulting 3-hexylmagnesium bromide can be purified by distillation or extraction methods.

3-Hexylmagnesium bromide is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Synthesis of Alcohols: It is commonly used for synthesizing various alcohols through its reaction with carbonyl compounds.
  • Formation of Carbon-Carbon Bonds: It plays a crucial role in building complex organic molecules by forming carbon-carbon bonds via coupling reactions.
  • Preparation of Organometallic Compounds: It serves as a precursor for other organometallic species through transmetallation.

Interaction studies involving 3-hexylmagnesium bromide typically focus on its reactivity with different electrophiles. These studies help elucidate its behavior in various synthetic pathways and its compatibility with other reagents. Research has shown that the presence of metal catalysts can significantly enhance its reactivity and selectivity in coupling reactions.

Several compounds share structural similarities with 3-hexylmagnesium bromide, particularly other alkylmagnesium halides. Here are some notable examples:

CompoundStructureUnique Features
1-Hexylmagnesium bromideC6H13MgBrC_6H_{13}MgBrLinear alkyl chain; used similarly in organic synthesis.
Octylmagnesium bromideC8H17MgBrC_8H_{17}MgBrLonger alkyl chain; often used for larger substrates.
Butylmagnesium bromideC4H9MgBrC_4H_{9}MgBrShorter chain; more reactive due to smaller sterics.

Uniqueness of 3-Hexylmagnesium Bromide

The uniqueness of 3-hexylmagnesium bromide lies in its specific chain length and branching structure, which influences its reactivity profile and selectivity during reactions. Its moderate steric hindrance allows it to effectively participate in nucleophilic additions while still being versatile enough for various coupling reactions.

The discovery of Grignard reagents in 1900 by Victor Grignard marked a transformative moment in synthetic organic chemistry. Grignard’s work, which earned him the 1912 Nobel Prize in Chemistry, introduced organomagnesium halides ("RMgX") as versatile tools for carbon-carbon bond formation. These reagents emerged from earlier explorations into organometallic compounds, such as William Zeise’s 1830 synthesis of platinum-ethylene complexes. Initially, Grignard reagents like methylmagnesium iodide were limited to simple alkyl chains, but advancements in the 20th century expanded their scope to include branched and functionalized derivatives. The development of 3-hexylmagnesium bromide reflects this evolution, enabling precise control over nucleophilic addition reactions in complex molecular architectures.

Definition and General Properties of 3-Hexylmagnesium Bromide

3-Hexylmagnesium bromide (C₆H₁₃BrMg) is an organomagnesium compound with a molecular weight of 189.38 g/mol. It exists as a brown liquid in solution, typically at concentrations of 1.0–2.0 M in diethyl ether or tetrahydrofuran (THF), with a density of 0.965 g/mL at 25°C. The compound’s structure features a magnesium center bonded to a hexyl group and a bromide ion, stabilized by solvent coordination. Key properties include:

PropertyValue
Molecular FormulaC₆H₁₃BrMg
Boiling PointDecomposes before boiling
SolubilityReacts violently with water
StabilityAir- and moisture-sensitive

Synthesis involves the reaction of 1-bromohexane with magnesium turnings in anhydrous ether under inert conditions. The exothermic process yields a cloudy suspension, indicative of the active Grignard species.

Role in Modern Organometallic Chemistry

In contemporary practice, 3-hexylmagnesium bromide serves as a critical nucleophile for constructing carbon skeletons. Its linear hexyl chain offers steric accessibility, making it ideal for reactions with electrophilic substrates such as ketones, esters, and epoxides. Modern adaptations, including "Turbo-Grignard" systems, enhance its reactivity by incorporating alkali metal halides like lithium chloride, which stabilize the magnesium center and accelerate insertion kinetics. Additionally, 3-hexylmagnesium bromide participates in cross-coupling reactions, enabling the synthesis of biaryl structures and functionalized polymers. Compared to bulkier Grignard reagents, its moderate steric profile balances reactivity and selectivity, facilitating applications in pharmaceutical intermediates and agrochemicals.

This reagent’s utility is further underscored by its compatibility with flow chemistry systems, where controlled addition minimizes side reactions and improves yield. As organometallic chemistry advances, 3-hexylmagnesium bromide remains a cornerstone for exploratory and industrial synthetic protocols.

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3-Hexylmagnesium bromide exhibits the characteristic structural features of Grignard reagents, displaying a tetrahedral coordination geometry around the magnesium center when solvated in ethereal solvents [1] [2] [3]. The compound belongs to the class of organomagnesium halides with the empirical formula C₆H₁₃BrMg and a molecular weight of 189.38 g/mol [1] [3] [4].

The molecular structure features a distorted tetrahedral arrangement with the magnesium atom serving as the central coordinating metal [5] [6]. In solution, the compound exists as discrete monomeric units when coordinated by Lewis basic solvents such as tetrahydrofuran or diethyl ether [1] [7] [8]. The tetrahedral geometry results from the coordination of the hexyl group, bromide anion, and two solvent molecules to the magnesium center [9] [10].

Bond length analysis reveals critical structural parameters that define the compound's stability and reactivity. The magnesium-carbon bond length typically ranges from 2.15 to 2.23 Å, consistent with values observed in related Grignard reagents [9] [10]. The magnesium-bromine bond distance falls within 2.50 to 2.60 Å, while the carbon-magnesium-bromine bond angle measures approximately 135° ± 9°, reflecting the distorted tetrahedral geometry [5] [11].

The carbon-magnesium bond exhibits significant ionic character, estimated at approximately 20% based on electronegativity differences [12] [13]. This polarity arises from the electronegativity difference between carbon (2.55) and magnesium (1.31), resulting in substantial charge separation with the carbon bearing a partial negative charge [13] [14]. The highly polarized nature of the carbon-magnesium bond contributes to the compound's exceptional nucleophilic reactivity [15] [16].

Bonding patterns in 3-hexylmagnesium bromide follow the established principles of Grignard reagent chemistry. The magnesium atom adopts a formal +2 oxidation state, while the hexyl group functions as an anionic σ-ligand [10]. In ethereal solvents, the compound maintains its monomeric structure through stabilization by coordinating solvent molecules, preventing aggregation and maintaining the discrete tetrahedral units [17] [8].

The steric environment around the magnesium center influences both structural stability and chemical reactivity. The 3-hexyl group provides moderate steric hindrance, allowing effective participation in nucleophilic addition reactions while maintaining sufficient selectivity for synthetic applications . This balanced steric profile distinguishes 3-hexylmagnesium bromide from both highly hindered and sterically unencumbered analogs [17] [19].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-hexylmagnesium bromide through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that confirm the hexyl chain structure and magnesium coordination [7] [20] [21].

The hexyl chain protons appear as distinct multiplets in the aliphatic region of the spectrum. Terminal methyl protons resonate between 0.8 and 1.5 ppm as a characteristic triplet pattern, while the methylene protons of the alkyl chain appear as complex multiplets in the 1.0 to 1.4 ppm region [7] [22]. The magnesium-bound carbon protons display a distinctive downfield shift, appearing as a singlet around 3.15 ppm due to the deshielding effect of the electropositive magnesium center [7] [23].

Carbon-13 nuclear magnetic resonance spectroscopy reveals critical information about the electronic environment of carbon atoms within the molecule. The α-carbon directly bonded to magnesium exhibits characteristic deshielding, appearing in the range of -10 to +5 ppm [23] [24] [25]. This unusual chemical shift reflects the significant electron density redistribution resulting from the highly polarized carbon-magnesium bond [26] [27].

Aliphatic carbon atoms in the hexyl chain display chemical shifts consistent with saturated hydrocarbon environments. Methylene carbons typically resonate between 25 and 35 ppm, while the terminal methyl carbon appears in the 10 to 15 ppm region [28] [29] [30]. The carbon-13 spectrum characteristically shows sharp singlet peaks due to proton decoupling, with no observable carbon-carbon coupling due to the low natural abundance of carbon-13 [28] [31].

Dynamic exchange processes in solution can influence nuclear magnetic resonance spectral characteristics. Studies of related Grignard reagents demonstrate that alkyl exchange between different magnesium species occurs through dissociative mechanisms [32] [20]. The exchange kinetics depend on temperature, solvent coordination strength, and steric factors, with 3-hexylmagnesium bromide showing moderate exchange rates compared to smaller alkyl analogs [32] [21].

Temperature-dependent nuclear magnetic resonance studies reveal additional structural information about conformational dynamics and aggregation behavior. At lower temperatures, line broadening may occur due to slowed molecular motion and potential formation of higher-order aggregates [21] [33]. The coalescence temperature for dynamic processes provides insight into activation barriers for structural rearrangements and exchange reactions [20] [34].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of 3-hexylmagnesium bromide. The infrared spectrum displays characteristic absorption bands that confirm the presence of alkyl groups and organometallic bonds [7] [35].

Carbon-hydrogen stretching vibrations appear prominently in the high-frequency region between 2850 and 2960 cm⁻¹, corresponding to both symmetric and asymmetric stretching modes of methyl and methylene groups [36] [37]. These strong absorption bands confirm the presence of the hexyl alkyl chain and provide information about conformational arrangements within the molecule [7] [38].

Carbon-hydrogen bending vibrations manifest as medium-intensity absorptions in the 1450 to 1470 cm⁻¹ range, characteristic of scissoring and deformation modes of alkyl groups [36] [37]. The carbon-carbon stretching modes appear between 1000 and 1100 cm⁻¹, providing evidence for the skeletal framework of the hexyl chain [7] [39].

Metal-carbon and metal-bromine stretching vibrations occur in the lower frequency region of the spectrum. The magnesium-carbon stretch typically appears as a weak absorption between 500 and 600 cm⁻¹, while the magnesium-bromine stretch is observed in the 200 to 300 cm⁻¹ range [7] [40]. These low-frequency modes are often challenging to observe due to their weak intensity and potential overlap with other skeletal vibrations [35] [41].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive. Raman scattering can reveal additional details about the carbon-magnesium bond characteristics and conformational preferences of the hexyl chain [42] [43]. The polarization dependence of Raman bands offers insight into molecular symmetry and orientation effects [35] [42].

Solvent effects significantly influence the infrared and Raman spectroscopic features of 3-hexylmagnesium bromide. Coordination of ethereal solvents to the magnesium center introduces additional vibrational modes and can shift existing absorption frequencies [7] [8]. The solvent coordination is evidenced by characteristic carbon-oxygen and carbon-hydrogen stretching modes from the coordinated ether molecules [38] [39].

Low-temperature spectroscopic studies can provide enhanced resolution and reveal features obscured by thermal broadening at ambient temperatures. Cryogenic infrared spectroscopy may resolve fine structure in metal-ligand stretching regions and provide more precise frequency assignments for weak absorption bands [35] [36].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 3-hexylmagnesium bromide and related Grignard reagents provides definitive structural information about solid-state molecular architecture and intermolecular interactions. Single crystal studies have established fundamental structural parameters for organomagnesium compounds, with the first definitive crystal structure of a Grignard reagent reported by Guggenberger and Rundle in 1968 for ethylmagnesium bromide dietherate [9] [10].

Crystal structure determination reveals that 3-hexylmagnesium bromide adopts a monomeric tetrahedral geometry in the solid state when properly solvated with coordinating ligands [44] [45] [9]. The magnesium center exhibits tetrahedral coordination with the hexyl group, bromide anion, and two ethereal solvent molecules occupying the coordination sites [9] [46]. This structural arrangement parallels that observed in solution-state nuclear magnetic resonance studies [21] [10].

Crystallographic parameters for related hexylmagnesium bromide structures indicate monoclinic crystal systems with space group symmetries that accommodate the asymmetric nature of the alkyl substituent [44] [47]. The unit cell dimensions typically reflect the molecular size and packing efficiency of the organomagnesium units, with consideration for intermolecular van der Waals interactions between alkyl chains [44] [9].

Bond length and angle analysis from crystallographic data confirms the structural parameters discussed in molecular geometry sections. The magnesium-carbon bond distance of approximately 2.15 Å represents a typical single bond between these atoms in organometallic compounds [9] [10]. The magnesium-bromine distance of approximately 2.5 Å reflects the ionic character of this interaction, while bond angles around magnesium deviate from ideal tetrahedral values due to steric and electronic effects [9] [5].

Thermal ellipsoid analysis provides information about atomic motion and structural flexibility within the crystal lattice. The anisotropic displacement parameters reveal that alkyl chain carbons often exhibit larger thermal motion compared to the magnesium center, indicating conformational flexibility of the organic substituent [44] [9]. This flexibility has implications for reactivity patterns and molecular recognition processes [48] [49].

Intermolecular interactions in the crystal structure include weak van der Waals forces between alkyl chains and potential hydrogen bonding involving coordinated solvent molecules [47] [50]. The crystal packing arrangement influences the stability and sublimation properties of the solid compound, with implications for storage and handling procedures [44] [47].

Dates

Last modified: 08-16-2023

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